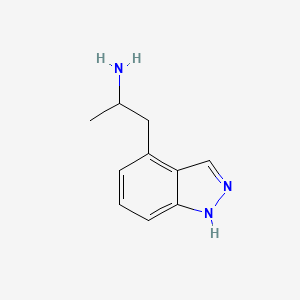

1-(1H-indazol-4-yl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(1H-indazol-4-yl)propan-2-amine |

InChI |

InChI=1S/C10H13N3/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10/h2-4,6-7H,5,11H2,1H3,(H,12,13) |

InChI Key |

CELMIQIKEGPXAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C2C=NNC2=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 1h Indazol 4 Yl Propan 2 Amine

Advanced Synthetic Routes to 1-(1H-Indazol-4-yl)propan-2-amine and its Core Indazole Scaffold

The construction of the indazole ring system is a well-established field in organic chemistry, with numerous methods developed to achieve this bicyclic heteroaromatic structure. These methods can be broadly categorized into classical cyclization reactions and modern cross-coupling strategies.

Multi-step Synthetic Strategies for Indazole Derivatives

Traditional and widely practiced syntheses of indazoles often involve multi-step sequences starting from readily available substituted benzene (B151609) derivatives. A common approach involves the reaction of o-fluorobenzaldehydes or their corresponding O-methyloximes with hydrazine (B178648). acs.org This method effectively eliminates the competing Wolff-Kishner reduction that can occur with direct preparations from aldehydes. acs.org The choice of starting material and reaction conditions can influence the final substitution pattern of the indazole ring.

Another versatile multi-step approach is the synthesis of 3-aminoindazoles from 2-bromobenzonitriles. This involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. nih.gov This two-step procedure provides an efficient alternative to the classical nucleophilic aromatic substitution (SNAr) of hydrazine with o-fluorobenzonitriles. nih.gov

A plausible multi-step synthesis for the specific target, this compound, could commence with a suitable 4-substituted indazole precursor, such as 1-(1H-indazol-4-yl)ethanone. uni.lu This ketone could then be subjected to reductive amination to introduce the desired propan-2-amine side chain. The synthesis of the key ethanone (B97240) intermediate itself would likely rely on functionalization at the C4 position of a pre-formed indazole ring.

Convergent and Enantioselective Synthesis Approaches

The development of enantioselective methods is crucial for the synthesis of chiral drug candidates. For indazole derivatives, a significant advancement has been the copper-catalyzed enantioselective C3-allylation of 1H-N-(benzoyloxy)indazoles. This method allows for the creation of C3-quaternary chiral centers with high enantioselectivity. mit.edu While this particular method targets the C3 position, the principles of using chiral catalysts to control stereochemistry are broadly applicable in modern organic synthesis and could potentially be adapted for other positions on the indazole ring with further research.

Microwave-Assisted and Solvent-Free Synthetic Techniques

In recent years, green chemistry principles have driven the development of more sustainable synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The functionalization of indazoles using microwave irradiation has been shown to be an efficient route to various derivatives. acs.org For instance, the synthesis of tetrahydroindazole (B12648868) derivatives from 2-acetylcyclohexanone (B32800) and various hydrazines is significantly accelerated under microwave conditions. orgsyn.org

Solvent-free and catalyst-free reactions under microwave irradiation represent a further step towards environmentally benign synthesis. A one-pot, multi-component synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles has been successfully achieved using this technique, highlighting its potential for the efficient construction of heterocyclic compounds. hymasynthesis.com The application of microwave-assisted, solvent-free conditions to the synthesis of indazoles and their derivatives is an active area of research. beilstein-journals.org

Key Coupling Reactions and Cyclization Protocols in Indazole Synthesis

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For the construction of the indazole scaffold, copper- and palladium-catalyzed reactions are particularly prominent. A copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can produce 3-aminoindazoles through a cascade process. nih.gov

Intramolecular cyclization reactions are also a key strategy for forming the indazole ring. An N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines can provide access to all three tautomeric forms of indazoles. nih.gov Furthermore, an electrochemical intramolecular N(sp²)–H/N(sp³)–H coupling has been developed for the synthesis of 1H-indazoles, offering a transition-metal-free approach. nih.gov

Functionalization and Derivatization Strategies for this compound Analogues

The biological activity of indazole-based compounds can be finely tuned by introducing various functional groups onto the indazole ring system. The position and nature of these substituents are critical for their pharmacological properties.

Substitution Patterns and Their Synthetic Introduction on the Indazole Ring System

The indazole ring offers several positions for substitution, with the N1, N2, C3, C5, and C6 positions being the most commonly modified. The regioselectivity of these reactions is often influenced by the electronic nature of the indazole ring and the reaction conditions employed.

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of indazoles, avoiding the need for pre-functionalized starting materials. For instance, rhodium(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. researchgate.net

Functionalization at the C4 position of the indazole ring is less common but crucial for the synthesis of compounds like this compound. One approach to achieve this is through functional group transformations on a pre-existing 4-substituted indazole. For example, a 4-hydroxyindazole can be converted to a triflate, which can then participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds at the C4 position. The synthesis of 4-substituted indazoles has been noted as important for developing inhibitors of neuronal nitric oxide synthase. acs.org

A plausible synthetic route to this compound would likely involve the synthesis of the key intermediate, 1-(1H-indazol-4-yl)ethanone. uni.lu This could potentially be achieved through a Friedel-Crafts acylation of an N-protected indazole, with subsequent deprotection. The resulting ketone would then undergo reductive amination, for example, using ammonia (B1221849) and a reducing agent like sodium cyanoborohydride, to yield the target primary amine.

Below is a table summarizing various synthetic reactions for the indazole scaffold:

| Reaction Type | Starting Materials | Reagents and Conditions | Product Type | Reference(s) |

| Palladium-Catalyzed Cyclization | 2-bromobenzonitriles, benzophenone hydrazone | Pd catalyst, acid | Substituted 3-aminoindazoles | nih.gov |

| [3+2] Cycloaddition | o-(trimethylsilyl)aryl triflates, diazo compounds | CsF or TBAF | Substituted indazoles | nih.govorgsyn.org |

| Copper-Catalyzed Coupling | 2-halobenzonitriles, hydrazine esters | Cu catalyst | Substituted 3-aminoindazoles | nih.gov |

| Oxidative Cyclization | 2-aminomethyl-phenylamines | Oxidant | Indazoles | nih.gov |

| Electrochemical Cyclization | Arylhydrazones | Electrochemical oxidation | 1H-Indazoles | nih.gov |

| Microwave-Assisted Synthesis | 2-acetylcyclohexanone, hydrazines | Microwave irradiation | Tetrahydroindazoles | orgsyn.org |

| C4-Functionalization | 4-hydroxyindazole | Tf₂O, pyridine; then boronic acid, Pd catalyst | 4-arylindazoles |

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective synthetic routes is crucial for producing enantiomerically pure analogues of this compound, as different enantiomers can exhibit distinct pharmacological activities. While specific methods for the direct stereoselective synthesis of this exact compound are not extensively detailed in the provided literature, general strategies for creating chiral indazole-containing molecules can be inferred. Chiral resolution or the use of chiral starting materials are common approaches. For instance, both the (R)- and (S)-enantiomers of this compound are commercially available, indicating that methods for their separation or stereospecific synthesis exist achemblock.combldpharm.com.

One-pot synthesis methods have been developed for creating chiral, spirocyclic derivatives that incorporate amino acid motifs, highlighting a pathway to complex chiral structures. nih.gov For example, a direct two-step alkylation method has been successfully used to synthesize derivatives of 4-hydantoin-proline. nih.gov This approach improves yields and reduces the number of synthetic steps required to produce N,N'-disubstituted hydantoins bearing α-amino acids. nih.gov Such strategies could potentially be adapted for the stereoselective synthesis of indazole analogues by employing chiral electrophiles or auxiliaries.

Exploration of Different Side Chains and Linkers

Modifying the side chains and linkers attached to the indazole scaffold is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. The aminopropane side chain of this compound can be replaced with various other functional groups to explore structure-activity relationships.

Research on other indazole-containing compounds demonstrates this principle. For instance, in a series of IGF-1R inhibitors, the (m-chlorophenyl)ethanol side chain of a lead compound was replaced with 2-(1H-imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chains. nih.gov This modification led to some analogues with improved potency and oral exposure. nih.gov Similarly, the phenol (B47542) moiety in certain kinase inhibitors has been successfully replaced by an indazole group to enhance pharmacokinetic properties, as phenols are often susceptible to metabolic conjugation. researchgate.net

The concept of "linkerology" is central to the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where a linker connects a target-binding molecule to a ligand for an E3 ubiquitin ligase. enamine.net The linker's characteristics—such as length, rigidity, and polarity—are critical. enamine.net Mono-Boc diamines are frequently used as versatile linkers in this context. enamine.net The aminopropane group on this compound could serve as an attachment point for such linkers, enabling the creation of novel bifunctional molecules. A variety of linker building blocks with different functional end groups (e.g., amino acids, aminoacetylenes) are available for this purpose. enamine.net

Table 1: Examples of Side Chain and Linker Modifications in Indazole Derivatives

| Original Moiety | Replacement Moiety/Linker | Purpose/Outcome | Reference |

| (m-chlorophenyl)ethanol | 2-(1H-imidazol-4-yl)ethanamine | Improved IGF-1R potency and oral exposure | nih.gov |

| (m-chlorophenyl)ethanol | 2-(1H-pyrazol-1-yl)ethanamine | Improved oral exposure and in vivo activity | nih.gov |

| Phenol | 4-amino(5-methyl-1H-indazole) | Improved pharmacokinetic properties | researchgate.net |

| N/A | Mono-Boc diamines | Used as linkers in bifunctional molecules (e.g., PROTACs) | enamine.net |

Mechanistic Studies of Chemical Reactions Involving the Indazole Moiety

The indazole ring is an ambidentate nucleophile, meaning it has two potential sites for electrophilic attack, the N1 and N2 positions. Understanding the mechanisms governing reactions at these sites is essential for controlling the synthesis of specific isomers.

Investigation of Addition Mechanisms to the Indazole Nitrogen

The regioselectivity of N-alkylation or N-acylation on the indazole ring is highly dependent on the reactants and conditions. In reactions with formaldehyde (B43269) in aqueous hydrochloric acid, NH-indazoles predominantly form N1-substituted derivatives. nih.govacs.orgnih.gov The mechanism involves the protonated form of formaldehyde, which is a much weaker base than indazole. nih.govacs.org A direct reaction between the protonated indazolium cation and formaldehyde is considered impossible. nih.govacs.org The formation of the N1-hydroxymethyl derivative is the favored outcome. nih.govacs.orgnih.gov

Conversely, highly selective N2 alkylation of indazoles can be achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions. wuxibiology.com Quantum mechanical analysis suggests that while the 1H-indazole tautomer is more stable, the transition state energy for N2 alkylation is often lower than for N1 alkylation, leading to the observed selectivity. wuxibiology.com Steric effects and non-covalent interactions, such as hydrogen bonding between a substituent on the indazole ring and the imidate, can further stabilize the transition state for N2 attack. wuxibiology.com

Reaction Kinetics and Thermodynamic Considerations in Indazole Synthesis

Both kinetic and thermodynamic factors play a crucial role in determining the final product distribution in reactions involving indazoles. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form by approximately 4.5 kcal/mol. wuxibiology.comchemicalbook.com

In a study of N1-selective indazole alkylation, the high selectivity was attributed to thermodynamic control. rsc.org A proposed mechanism involves a reversible equilibrium between the starting indazole, various aminal intermediates, and the final enamine product. rsc.org While multiple intermediates can form rapidly, the thermodynamically favored N1-substituted product accumulates over time, provided conditions prevent its reversion. rsc.org Time-course data confirmed that potential intermediates could be converted to the final N1 product, supporting the hypothesis of thermodynamic control. rsc.org

Kinetic studies, such as those on the nitration of indazole in sulfuric acid, show that the reaction proceeds through the conjugate acid of indazole, as indicated by the rate profile and Arrhenius parameters. rsc.org

Table 2: Thermodynamic and Kinetic Factors in Indazole Reactions

| Reaction | Controlling Factor | Observation/Mechanism | Reference |

| Alkylation with Isobutyraldehyde | Thermodynamic | High N1 selectivity is achieved through a reversible equilibrium favoring the most stable product. | rsc.org |

| Addition of Formaldehyde | Thermodynamic | The N1-substituted isomer is calculated to be 20 kJ·mol⁻¹ more stable than the N2-isomer. | acs.org |

| Alkylation with Trichloroacetimidates | Kinetic | N2 selectivity is governed by a lower activation energy for the N2 transition state. | wuxibiology.com |

| Nitration | Kinetic | The reaction rate profile indicates the reacting species is the protonated indazole. | rsc.org |

Role of Catalysis in Indazole Ring Formation and Modification

Catalysis is fundamental to the modern synthesis of indazoles and their derivatives, enabling efficient and selective bond formations. Various transition metals have been employed to construct and functionalize the indazole core.

Ring Formation:

Palladium: Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov

Copper: Copper(I) iodide (CuI) and copper(II) acetate (B1210297) (Cu(OAc)₂) are effective catalysts for the cyclization of o-haloaryl N-sulfonylhydrazones to form 1H-indazoles. nih.gov Copper catalysis is also used in the coupling of 2-halobenzonitriles with hydrazine derivatives to yield 3-aminoindazoles. organic-chemistry.org

Rhodium: Rhodium(III) catalysts enable the synthesis of 2H-indazoles from azoxy compounds and diazoesters via C-H activation/cyclization cascades. nih.gov

Cobalt: Cobalt(III) complexes have been used for the synthesis of N-aryl-2H-indazoles through C-H bond functionalization of azobenzenes. nih.gov

Ring Modification:

Nickel: Nickel-catalyzed C-S couplings of bromo-indazoles with thiols have been developed, providing a robust method for thioetherification. researchgate.net

Gold: An indazole phosphine (B1218219) ligand has been synthesized for use in gold(I) catalysis, demonstrating the role of indazole derivatives themselves as components of catalytic systems. nih.gov

Palladium: Palladium-catalyzed amination reactions are used for the functionalization of unprotected benzo-fused heterocycles, including indazoles. researchgate.net

These catalytic methods offer access to a wide array of substituted indazoles that would be difficult to obtain through traditional synthetic routes. nih.govorganic-chemistry.org

Structural Elucidation and Advanced Spectroscopic Characterization of 1 1h Indazol 4 Yl Propan 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including indazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. uobasrah.edu.iq

¹H and ¹³C NMR are fundamental one-dimensional NMR techniques that provide crucial information about the proton and carbon skeletons of a molecule, respectively.

In the ¹H NMR spectrum of 1-(1H-indazol-4-yl)propan-2-amine, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The aromatic protons on the indazole ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the propan-2-amine side chain, including the CH₂, CH, and NH₂ protons, will have characteristic chemical shifts in the upfield region. The coupling between adjacent protons (J-coupling) provides information about the connectivity of the atoms.

The ¹³C NMR spectrum provides information about the carbon framework. The chemical shifts of the carbon atoms in the indazole ring are typically found in the aromatic region (δ 110-140 ppm). The carbons of the aliphatic side chain will resonate at higher field. The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table presents predicted data for illustrative purposes. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 (NH) | ~10-12 | - |

| H3 | ~8.0 | ~135 |

| H5 | ~7.5 | ~120 |

| H6 | ~7.2 | ~122 |

| H7 | ~7.8 | ~115 |

| H2' (CH) | ~3.5 | ~50 |

| H1' (CH₂) | ~3.0 | ~45 |

| H3' (CH₃) | ~1.2 | ~20 |

| NH₂ | ~1.5 (broad) | - |

| C3 | - | ~135 |

| C3a | - | ~140 |

| C4 | - | ~125 |

| C5 | - | ~120 |

| C6 | - | ~122 |

| C7 | - | ~115 |

| C7a | - | ~142 |

| C1' | - | ~45 |

| C2' | - | ~50 |

| C3' | - | ~20 |

To gain deeper insights into the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, aiding in the unambiguous assignment of all proton and carbon signals, especially for complex derivatives.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton's chemical shift to its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for establishing the connectivity across quaternary carbons and heteroatoms. For instance, an HMBC experiment on this compound would show correlations between the protons of the propan-2-amine side chain and the carbons of the indazole ring, confirming the point of attachment. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.

Multinuclear NMR, which involves the study of nuclei other than ¹H and ¹³C (e.g., ¹⁵N), can also provide valuable information about the electronic structure of the indazole ring. researchgate.nethuji.ac.il The chemical shifts of the nitrogen atoms are sensitive to substitution and tautomerism. ipb.pt

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) is a powerful tool for characterizing materials in their solid form. researchgate.net This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can distinguish between different polymorphs by detecting subtle differences in the chemical shifts and line shapes of the NMR signals. nih.govresearchgate.net It can also provide information about intermolecular interactions and molecular packing in the crystal lattice. acs.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to fragment in a characteristic manner. The fragmentation pattern provides a "fingerprint" that can be used for identification.

A key fragmentation pathway for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.orglibretexts.org For this compound, this would lead to the formation of a stable iminium ion. The fragmentation of the indazole ring can also produce characteristic ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table presents predicted data for illustrative purposes. Actual experimental values may vary.

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 175 | [C₁₀H₁₃N₃]⁺ | Molecular Ion (M⁺) |

| 160 | [M - CH₃]⁺ | Loss of a methyl group |

| 118 | [C₇H₆N₂]⁺ | Indazole fragment |

| 44 | [C₂H₆N]⁺ | Iminium ion from α-cleavage |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comsemanticscholar.org By diffracting X-rays through a single crystal of a compound, a diffraction pattern is generated, which can be mathematically transformed into a detailed model of the crystal structure. researchgate.net

For chiral molecules like this compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenter. This technique provides definitive information about the spatial arrangement of the different substituents around the chiral carbon atom.

Furthermore, X-ray crystallography reveals detailed information about the solid-state structure, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds. nih.gov

Conformation: The three-dimensional shape of the molecule in the solid state.

Intermolecular interactions: The presence and nature of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the packing of molecules in the crystal lattice. researchgate.net

Studies on related indazole derivatives have shown that the indazole ring is typically planar. acs.orgnih.gov The crystal packing is often stabilized by a network of intermolecular hydrogen bonds involving the NH group of the indazole ring and the amine group of the side chain.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. utdallas.edu Different functional groups have characteristic vibrational frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule. libretexts.orglibretexts.org

For this compound, the IR spectrum would show characteristic absorption bands for the following functional groups:

N-H stretch: The N-H bonds of the primary amine (NH₂) and the indazole ring (NH) will give rise to absorption bands in the region of 3200-3500 cm⁻¹. Primary amines typically show two bands in this region due to symmetric and asymmetric stretching vibrations. pressbooks.pubyoutube.com

C-H stretch: The C-H bonds of the aromatic indazole ring will appear at slightly higher wavenumbers (around 3000-3100 cm⁻¹) than the C-H bonds of the aliphatic propane (B168953) chain (around 2850-2960 cm⁻¹). libretexts.org

C=C and C=N stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indazole ring will be observed in the 1450-1650 cm⁻¹ region.

N-H bend: The bending vibration of the N-H bond in the amine group typically appears in the region of 1590-1650 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound This table presents typical ranges for the indicated functional groups.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3200-3500 (two bands) |

| Indazole (N-H) | N-H Stretch | ~3100-3300 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Aromatic C=C/C=N | Ring Stretch | 1450-1650 |

| Amine | N-H Bend | 1590-1650 |

Chromatographic Methods for Purity Assessment and Isolation

The rigorous assessment of purity and the effective isolation of target molecules are critical steps in the synthesis and characterization of novel compounds. For this compound and its derivatives, a variety of chromatographic techniques are employed, leveraging the structural characteristics of the indazole core and the amphetamine-like side chain. These methods are essential for ensuring the chemical integrity of the compounds for subsequent spectroscopic analysis and for separating complex mixtures, including enantiomers.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity analysis of indazole derivatives. nih.govnih.gov Research on various indazole-containing compounds frequently reports the use of reversed-phase HPLC to establish purity, often requiring it to be greater than 95% for biological screening. nih.gov For instance, the analysis of certain anticancer indazole derivatives utilized a C18 reversed-phase column, which is a standard for separating moderately polar to nonpolar compounds. nih.gov

Given that this compound possesses a chiral center, chiral HPLC is indispensable for the separation and quantification of its enantiomers. nih.gov The separation of chiral amines is a well-documented field, with polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, being particularly effective. nih.govmdpi.comresearchgate.net The choice of mobile phase, often a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol, along with a basic additive such as diethylamine (B46881) (DEA), is crucial. The basic additive is often necessary to prevent the amine from interacting too strongly with the stationary phase, ensuring elution and enabling separation. mdpi.com The successful enantioselective separation of various chiral amines has been achieved using different cellulose-based columns and mobile phase compositions. mdpi.com

Table 1: Representative HPLC Conditions for Analysis of Chiral Amines and Indazole Derivatives

| Parameter | Condition | Compound Class | Source |

|---|---|---|---|

| Instrument | Agilent 1100 System | Chiral Amines | mdpi.com |

| Column | Chiracel OD-H® or Lux-3® cellulose (4.6 mm x 25 cm, 5 µm) | Chiral Amines | mdpi.com |

| Mobile Phase | Hexane/Isopropanol/Diethylamine mixtures | Chiral Amines | mdpi.com |

| Detection | UV at 254 nm | Chiral Amines | mdpi.com |

| Instrument | Dionex Ultimate 3000 | Indazole Derivatives | nih.gov |

| Column | Kromasil C18 reversed-phase (4.6 mm x 250 mm, 5 µm) | Indazole Derivatives | nih.gov |

| Purity Achieved | >95% | Indazole Derivatives | nih.gov |

Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, including amphetamine and its analogues. researchgate.netoup.comnih.gov Due to the polar nature of the primary amine group in this compound, derivatization is typically required to increase its volatility and improve peak shape. oup.comresearchgate.net Common derivatizing agents for amphetamine-related compounds include heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluorobenzoyl chloride (PFBCl). oup.comresearchgate.netjfda-online.com These reagents react with the amine to form less polar, more volatile derivatives that are well-suited for GC analysis. The choice of derivatization reagent can influence retention stability and response. oup.com

The separation is commonly achieved on nonpolar capillary columns specifically treated for analyzing amino compounds. researchgate.net GC-MS methods offer high selectivity and sensitivity, with low limits of detection (LOD) often in the nanogram per milliliter (ng/mL) range, making them suitable for detailed purity profiling and trace analysis. oup.comnih.gov

Table 2: Typical GC-MS Conditions for Analysis of Amphetamine-Related Compounds

| Parameter | Condition | Application | Source |

|---|---|---|---|

| Derivatization Reagent | Heptafluorobutyric anhydride (HFBA) or Pentafluorobenzoyl chloride (PFBCl) | Urine and serum analysis | oup.comresearchgate.net |

| Column | Thermo Scientific TG-5MS (15 m, 0.25 mm i.d., 0.25 µm film) | Designer drug analysis | oup.com |

| Carrier Gas | Helium | Designer drug analysis | oup.com |

| Injection Mode | Splitless | Designer drug analysis | oup.com |

| Temperature Program | Initial 70°C, ramp to 260°C | Designer drug analysis | oup.com |

| MS Detection | Electron Ionization (EI), full scan or Selected Ion Monitoring (SIM) | General screening | researchgate.netoup.com |

| Limit of Detection | < 2 ng/mL | Designer drug analysis | oup.com |

For the isolation of synthesized this compound derivatives on a preparative scale, column chromatography using silica (B1680970) gel is a standard and widely reported method. nih.govchemrxiv.orgnih.gov Following a synthesis reaction, the crude product mixture is loaded onto a silica gel column and eluted with an appropriate solvent system to separate the desired compound from unreacted starting materials, byproducts, and other impurities. nih.gov This purification step is fundamental to obtaining the pure substance required for definitive structural and spectroscopic characterization.

Computational and Theoretical Investigations of 1 1h Indazol 4 Yl Propan 2 Amine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are instrumental in dissecting the electronic characteristics of a molecule. These studies provide foundational knowledge about geometry, orbital energies, and charge distribution, which are key determinants of a compound's behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. mdpi.com This process involves minimizing the molecule's energy with respect to all its geometrical parameters. mdpi.com For indazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to predict bond lengths and angles. mdpi.comasianresassoc.org The resulting optimized structure represents a minimum on the potential energy surface, ensuring the theoretical model is a stable, realistic representation of the molecule. youtube.com These calculations are not only fundamental for understanding the molecule's shape but also serve as the starting point for more complex analyses, such as frequency calculations to confirm the structure is at a true energy minimum. mdpi.com

For structurally related indazole compounds, DFT has been used to explore the energy landscapes of different conformers and tautomers. mdpi.comresearchgate.net For instance, studies on other heterocyclic systems have shown that DFT can accurately predict which isomeric forms are more stable by comparing their calculated total energies. mdpi.com This information is crucial for understanding which structures are likely to be present under given conditions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. nih.gov In studies of various indazole derivatives, DFT calculations have been used to determine the energies and distributions of these frontier orbitals. nih.gov For example, analysis of 3-carboxamide indazoles revealed that the HOMO and LUMO distributions often span the entire indazole moiety. nih.gov This analysis helps in identifying which parts of the molecule are most involved in electron donation and acceptance, thereby predicting sites of reactivity. youtube.comnih.gov

Table 1: Frontier Molecular Orbital Data for Representative Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indazole Derivative 8a | - | - | High |

| Indazole Derivative 8c | - | - | High |

| Indazole Derivative 8s | - | - | High |

| Indazole Derivative 8u | Good Electron Donor | - | - |

| Indazole Derivative 8x | Good Electron Donor | - | - |

| Indazole Derivative 8z | Good Electron Donor | - | - |

Data derived from studies on 3-carboxamide indazole derivatives, indicating general trends observed in related structures. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to visualize charge distribution. nih.gov Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green regions denote neutral potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. This method is particularly useful for understanding hyperconjugation, charge delocalization, and the nature of intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Understanding this dynamic behavior is essential for a complete picture of molecular properties.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netmdpi.com Tautomers are isomers that readily interconvert, typically through the migration of a proton. The position of the proton on one of the two nitrogen atoms in the pyrazole (B372694) ring defines the tautomer. nih.gov

Computational studies, including DFT calculations, have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.netmdpi.comnih.gov The energy difference between these tautomers dictates that the 1H form is the predominant species under most conditions. researchgate.net This stability is a key factor influencing the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov The formation of a specific derivative often depends on the relative stability of the tautomeric precursors and the reaction conditions. researchgate.net For example, computational models have successfully predicted the most stable tautomer in various substituted indazoles, aligning with experimental observations. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1-(1H-indazol-4-yl)propan-2-amine |

| 1H-Indazole |

| 2H-Indazole |

Spectroscopic Property Prediction through Computational Methods

Computational methods have become indispensable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational spectra.

Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. acs.orggaussian.com Studies on 1H-indazole and its derivatives have successfully employed GIAO calculations at the B3LYP/6-311++G(d,p) level of theory to provide a sound basis for experimental observations. acs.org

For this compound, GIAO calculations could predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental spectra, can aid in the definitive assignment of signals, especially for the complex aromatic region of the indazole ring and the protons and carbons of the propan-2-amine side chain. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects and conformational dynamics.

A hypothetical table of predicted NMR chemical shifts for the key atoms in this compound is presented below, based on the expected ranges for such a molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indazole-H1 | 12.0 - 13.0 | - |

| Indazole-H3 | 8.0 - 8.5 | 130 - 135 |

| Indazole-H5 | 7.0 - 7.5 | 115 - 120 |

| Indazole-H6 | 7.0 - 7.5 | 120 - 125 |

| Indazole-H7 | 7.5 - 8.0 | 110 - 115 |

| Propan-C1-H₂ | 2.8 - 3.2 | 45 - 50 |

| Propan-C2-H | 3.0 - 3.5 | 48 - 53 |

| Propan-C3-H₃ | 1.1 - 1.4 | 20 - 25 |

| Amine-NH₂ | 1.5 - 3.0 | - |

Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures. Actual values would require specific GIAO calculations.

Theoretical Vibrational Analysis

Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netasianresassoc.org Such calculations provide the vibrational frequencies and corresponding normal modes, which can be correlated with experimental spectra to assign specific absorption bands to the vibrations of functional groups.

For this compound, a theoretical vibrational analysis would be expected to identify characteristic frequencies for the N-H stretches of the indazole and amine groups, the C-H stretches of the aromatic ring and the alkyl chain, and the various bending and stretching modes of the indazole ring system. core.ac.uk For instance, a study on a similar compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, successfully identified 108 fundamental vibrational modes. researchgate.netasianresassoc.org This level of detail allows for a comprehensive understanding of the molecule's vibrational properties.

Ligand-Target Interaction Prediction and Molecular Docking Studies

One of the most powerful applications of computational chemistry in drug discovery is the prediction of how a ligand might interact with a biological target, such as a protein or enzyme.

In Silico Screening and Virtual Ligand Binding

In silico screening involves the use of computational methods to search large databases of compounds for those that are likely to bind to a specific biological target. nih.gov While no specific in silico screening studies featuring this compound have been published, the indazole scaffold is a common feature in many biologically active molecules. For example, indazole derivatives have been identified as inhibitors of Unc-51-Like Kinase 1 (ULK1) and Glycogen Synthase Kinase-3β (GSK-3β) through such screening approaches. nih.govresearchgate.net

This compound could be virtually screened against a panel of known drug targets. This process would involve generating a 3D model of the compound and then using docking algorithms to predict its binding affinity to the active sites of these targets. This can help to prioritize the compound for further experimental testing against the most promising targets.

Binding Energy Calculations and Interaction Hotspots

Once a potential target is identified, molecular docking studies can provide a more detailed picture of the binding interaction. These studies place the ligand into the binding site of the target protein and calculate a score that estimates the binding affinity. The results can reveal the most likely binding pose of the ligand and the key interactions that stabilize the complex.

For instance, studies on arylsulphonyl indazole derivatives as VEGFR2 kinase inhibitors have shown interaction energies ranging from -36.5 to -66.5 kcal/mol, with stabilization arising from hydrogen bonding and π-π stacking. nih.gov Similarly, docking studies of other indazole derivatives have identified key hydrogen bonds and hydrophobic interactions with their respective protein targets. nih.govnih.govrsc.org

A molecular docking study of this compound into a hypothetical protein active site would likely show the indazole ring participating in π-π stacking or hydrogen bonding with aromatic or polar residues, respectively. The amine group of the propan-2-amine side chain is also a prime candidate for forming hydrogen bonds with acidic residues or backbone carbonyls in the protein. The binding energy calculations would provide a quantitative measure of the strength of these interactions.

A hypothetical table summarizing the potential interactions and calculated binding energies for this compound with a generic kinase active site is provided below.

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) | Calculated Binding Energy Contribution (kcal/mol) |

| Hydrogen Bond | Indazole N-H | Glutamate (B1630785) | -3.0 to -5.0 |

| Hydrogen Bond | Amine N-H | Aspartate | -3.0 to -5.0 |

| π-π Stacking | Indazole Ring | Phenylalanine | -2.0 to -4.0 |

| Hydrophobic | Propyl Chain | Leucine, Valine | -1.0 to -2.0 |

| Total Binding Energy | -9.0 to -16.0 |

Note: This table is for illustrative purposes. The actual interactions and binding energies would depend on the specific protein target.

Structure Activity Relationship Sar Studies of 1 1h Indazol 4 Yl Propan 2 Amine Analogues at the Molecular Level

Impact of Indazole Ring Substitutions on Molecular Recognition

Positional Isomerism and Substituent Effects (e.g., C3, C6, C7 substitution)

The location of substituents on the bicyclic indazole ring is a critical determinant of biological activity. Research into various indazole-containing compounds has shown that even minor shifts in substituent positioning can lead to significant changes in potency and selectivity. For instance, studies on different classes of indazole derivatives have highlighted the importance of substitution at the C3, C6, and C7 positions.

C3-Substitution: In the development of 3-carboxamide indazoles, modifications at the C3 position have been explored to enhance interaction with specific biological targets. nih.gov The introduction of various amide functionalities at this position allows for a fine-tuning of the molecule's properties. nih.gov

C7-Substitution: In a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, substitution at the C7 position was found to be crucial for agonistic activity at the 5-HT2C receptor. Specifically, the introduction of an ethyl group at C7 in the compound YM348 resulted in high potency. ebi.ac.uk

C5 and C6-Substitution: Studies on other indazole derivatives have shown that substitutions at the C5 and C6 positions can also be pivotal. For example, in the search for potent monoamine oxidase (MAO) inhibitors, a series of 5-substituted-1H-indazoles were designed and evaluated. nih.gov Similarly, SAR studies on estrogen receptor degraders revealed that incorporating a 3-fluoroindazole motif and modifying the upper aryl ring could enhance oral bioavailability and degradation efficacy. nih.gov

The following table summarizes the observed impact of substitutions at various positions on the indazole ring based on findings from different research studies.

| Position | Substituent Type | Observed Effect | Compound Class Example |

| C3 | Carboxamide | Modulation of binding energy | 3-Carboxamide indazoles nih.gov |

| C5 | Various (in context of hybridization) | Potent and selective hMAO-B inhibition | 5-substituted-1H-indazoles nih.gov |

| C7 | Ethyl | High agonistic activity at 5-HT2C receptors | 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives ebi.ac.uk |

Electronic and Steric Influences on Binding Affinity

The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the charge distribution across the indazole ring, influencing electrostatic interactions with the target protein. rsc.org Steric factors, which relate to the size and shape of the substituent, dictate the physical fit of the molecule within the binding pocket.

Electronic Effects: The introduction of electron-withdrawing groups can inhibit certain molecular activities, while electron-donating groups can enhance others. rsc.org Computational studies using Density Functional Theory (DFT) on indazole derivatives have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps are key indicators of chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For example, certain substituted indazole derivatives were identified as good electron donors, while others were good electron acceptors, influencing their potential biological interactions. nih.gov

Steric Hindrance: The bulkiness of a substituent can either promote or hinder binding. A large, bulky group might prevent the molecule from fitting into a narrow binding cleft. Conversely, a well-placed bulky group could create favorable van der Waals interactions, enhancing binding affinity. In the development of selective estrogen receptor degraders, replacing a smaller ethyl group with a larger cyclobutyl group led to enhanced potency, demonstrating a positive steric influence. nih.gov

Role of the Propan-2-amine Chain and its Modifications

The propan-2-amine side chain is not merely a linker but an essential component that directly participates in molecular recognition, primarily through its chiral center and the terminal amine group.

Stereochemistry and Chiral Center Impact on Biological Activity

The central carbon of the propan-2-amine group is a chiral center, meaning the molecule exists as two non-superimposable mirror images called enantiomers (R and S forms). Biological systems, such as receptors and enzymes, are themselves chiral and often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other. mdpi.comnih.gov This principle is fundamental to pharmacology, as the two enantiomers of a chiral drug can have vastly different potencies, efficacies, and metabolic profiles. nih.govresearchgate.net

The enantiomer that binds more effectively to the target is often referred to as the "eutomer," while the less active one is the "distomer." mdpi.com In many cases, the biological activity resides almost exclusively in one enantiomer. For example, in a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, the (S)-enantiomer (YM348) displayed potent agonistic activity, highlighting the critical role of stereochemistry. ebi.ac.uk Similarly, studies on other chiral compounds have repeatedly shown that only isomers with a specific configuration display significant biological activity, which can be due to stereoselective uptake by transport systems or a better fit at the target binding site. nih.gov

The differential activity of enantiomers is often explained by the "three-point attachment" model, where one enantiomer can achieve a precise three-point interaction with the binding site, while its mirror image cannot. researchgate.net

| Enantiomer | General Activity Profile | Rationale |

| Eutomer (e.g., S-enantiomer) | More biologically active | Achieves optimal three-point interaction with the chiral biological target. researchgate.net |

| Distomer (e.g., R-enantiomer) | Less active or inactive | Fails to achieve the necessary spatial arrangement for effective binding. nih.gov |

Variation of Amine Substitution and Chain Length

Modifications to the amine group and the length of the alkyl chain provide another axis for SAR exploration.

Amine Substitution: The terminal amine can be primary (-NH2), secondary (-NHR), or tertiary (-NR2). This substitution alters the amine's basicity, hydrogen bonding capacity, and steric bulk. chemistry.coachyoutube.com Primary and secondary amines can act as hydrogen bond donors and acceptors, whereas tertiary amines can only act as acceptors. This difference is crucial for interactions with amino acid residues in a protein binding pocket. Converting a primary amine to a secondary or tertiary amine can also influence its pharmacokinetic properties.

Chain Length: Altering the length of the alkyl chain connecting the indazole ring to the amine group affects the molecule's flexibility and the distance between the two key pharmacophoric elements. Shortening or lengthening the chain from the optimal propyl length can disrupt the ideal positioning of the amine group within the binding site, often leading to a decrease in activity.

Heterocyclic Ring System Variations and Bioisosteric Replacements

Bioisosterism involves replacing a functional group or an entire molecular scaffold with another that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.com The indazole ring itself can be considered a bioisosteric replacement for other structures, like catechol, in certain therapeutic agents. google.com

In SAR studies, the indazole core may be replaced with other heterocyclic systems to probe the importance of the ring's specific size, shape, and electronic features. This strategy can lead to compounds with improved potency, selectivity, or metabolic stability. For example, research has shown that replacing a portion of an indazole-based molecule with a 1,2,4-oxadiazole (B8745197) ring can result in potent and selective inhibitors of certain enzymes. nih.gov Other heterocyclic systems like pyrazole (B372694), thiazole, and pyrrolamide have also been incorporated into scaffolds to achieve desired biological activities. researchgate.net Such replacements can alter key properties like plasma protein binding and metabolic stability. cambridgemedchemconsulting.com

| Original Scaffold/Group | Bioisosteric Replacement | Potential Outcome | Example Context |

| Indazole Moiety | 1,2,4-Oxadiazole | Improved potency and selectivity nih.gov | MAO-B Inhibitors nih.gov |

| Indazole Moiety | Pyrazole, Thiazole, Pyrrolamide | Modulation of antibacterial or anticandidal activity researchgate.net | Antimicrobial agents researchgate.net |

| Catechol Moiety | Indazole | Improved therapeutic profile | Various, including kinase inhibitors google.com |

Comparison with Indole (B1671886) and Pyrazole Analogues

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole ring, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.net Its structure-activity relationship (SAR) is often understood by comparing it to its bioisosteres, principally indole and pyrazole analogues.

Pyrazole vs. Indazole: Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms. nih.gov As a fundamental component of the indazole bicycle, its properties are integral to the parent scaffold. However, simpler, non-fused pyrazole analogues serve as important comparative models. Pyrazoles are known for a wide spectrum of biological activities and can exist in different tautomeric forms, which influences their interaction with enzymatic active sites. nih.govnih.gov The fused benzene ring in the indazole structure adds steric bulk and lipophilicity, and provides additional points for substitution, allowing for more complex and targeted interactions compared to a simple pyrazole ring.

| Scaffold | Key Structural Feature | Impact on Molecular Interactions | Reported Application Example |

|---|---|---|---|

| Indazole | Fused benzene and pyrazole rings. | Offers a unique hydrogen bonding pattern and dipole moment compared to indole. The fused ring provides a larger surface area for van der Waals interactions. | Dual MCL-1/BCL-2 inhibitors. nih.govrsc.org |

| Indole | Fused benzene and pyrrole (B145914) rings. | Different N-H donor vector and electronic distribution compared to indazole. | Selective MCL-1 inhibitors. nih.gov |

| Pyrazole | Single five-membered ring with two adjacent nitrogens. | Serves as a core hydrogen-bonding pharmacophore without the bulk of the fused benzene ring. nih.gov | Anti-inflammatory and analgesic agents. nih.gov |

Scaffold Hopping within Indazole-Related Heterocycles

Scaffold hopping is a key strategy in medicinal chemistry to discover novel chemotypes that retain the desired biological activity of a known lead compound but possess improved properties, such as potency, selectivity, or pharmacokinetics. nih.gov The indazole core is a versatile platform for such modifications.

This strategy can involve replacing the indazole core with another heterocycle or, conversely, introducing an indazole scaffold to replace a different core structure. nih.gov For example, moving from an indole to an indazole scaffold has proven effective in altering inhibitor selectivity. rsc.org Within indazole-related structures, modifications can be extensive. For instance, fusing a furo- a pyrimidine-ring to the indazole core, as in furo[2,3-g]indazole derivatives, has been explored to develop potent and selective 5-HT2C receptor agonists. ebi.ac.uk These modifications aim to preserve the key pharmacophoric elements—such as the amine side chain's ability to form salt bridges—while optimizing interactions with other regions of the binding pocket.

Physicochemical Property Modulation and its Relevance to Molecular Interactions

The biological activity of a molecule is not solely dependent on its shape but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME), as well as its direct interaction with the target protein.

Lipophilicity (LogP) and Polar Surface Area (TPSA) in Ligand Design

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. This property is crucial for a drug's ability to cross biological membranes. unl.edu For analogues of 1-(1H-indazol-4-yl)propan-2-amine, modulating LogP is a delicate balancing act. While sufficient lipophilicity is needed for membrane permeation, excessively high values can lead to poor solubility, increased metabolic clearance, and non-specific binding. nih.gov Computational tools are often used in the early stages of drug design to predict LogP values and guide synthetic efforts. researchgate.netnih.gov

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's passive intestinal absorption and blood-brain barrier penetration. mdpi.com Ligands with a lower TPSA (typically under 140 Ų) tend to have better cell permeability. The amine and indazole nitrogen atoms of this compound contribute significantly to its TPSA. Modifications to the structure, such as adding or removing polar groups, can be used to fine-tune this parameter to achieve a desired ADME profile.

| Compound | Hypothetical LogP (Calculated) | Hypothetical TPSA (Calculated) | Relevance to Molecular Interactions |

|---|---|---|---|

| This compound | 1.8 - 2.2 | ~52 Ų | Moderate lipophilicity and TPSA suggest potential for good oral absorption and cell permeability. |

| Analogue with added methyl group | Increases | No change | Increased lipophilicity may improve membrane crossing but could decrease aqueous solubility. |

| Analogue with added hydroxyl group | Decreases | Increases | Decreased lipophilicity and increased TPSA may reduce cell permeability but increase solubility and create new hydrogen bonding opportunities. |

Note: LogP and TPSA values are illustrative estimates and can vary based on the calculation method.

Hydrogen Bonding Network Analysis and its Contribution to Specificity

The specificity of a ligand for its target is often determined by a precise network of hydrogen bonds. Hydrogen bonds are highly directional interactions between a hydrogen bond donor (like an N-H or O-H group) and an acceptor (like a nitrogen or oxygen atom).

The structure of this compound offers several key features for forming hydrogen bonds:

Indazole N-H: The protonated nitrogen at position 1 of the indazole ring is a strong hydrogen bond donor.

Pyrazole Nitrogen: The nitrogen at position 2 of the indazole ring acts as a hydrogen bond acceptor.

Primary Amine (-NH₂): The amine group on the propan-2-amine side chain contains two hydrogen bond donors. It can also become protonated at physiological pH, allowing it to form a strong ionic bond or salt bridge with an acidic residue (e.g., aspartate or glutamate) in a receptor's binding pocket.

The precise spatial arrangement of these donors and acceptors is critical. A successful ligand must present these groups in a complementary fashion to the amino acid residues in the target's active site. The combination of the aromatic indazole ring (providing van der Waals and pi-stacking interactions) with the flexible, hydrogen-bonding propanamine side chain allows for a multi-point interaction model that can confer high affinity and specificity.

Mechanistic Insights into Molecular Interactions of 1 1h Indazol 4 Yl Propan 2 Amine with Biological Targets in Vitro Biochemical Studies

Enzyme Inhibition Kinetics and Characterization

The indazole scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for their inhibitory effects on several key enzyme families.

Interaction with Protein Kinases (e.g., Akt isoforms, Syk)

The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth and survival, and its dysregulation is implicated in diseases like cancer. nih.gov Consequently, Akt (also known as Protein Kinase B) has become a significant target for therapeutic inhibitor development. nih.gov

The indazole scaffold has been identified as a core structural motif for potent Akt inhibitors. nih.gov Research into an indazole-based series of compounds revealed that they act as ATP-competitive inhibitors. nih.gov For instance, the compound A-443654, which features an indazole ring, was among the first selective Akt inhibitors to be developed. nih.gov Further studies led to the discovery of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941), a potent and selective inhibitor of the upstream kinase, PI3K. nih.gov The discovery of these molecules highlights the importance of the 1H-indazol-4-yl group for kinase binding and inhibition. nih.gov

Additionally, 3-aminoindazole derivatives have been developed as potent, multi-targeted receptor tyrosine kinase (RTK) inhibitors and as pan-BCR-ABL inhibitors, including against resistant mutants like T315I. nih.govnih.gov One such compound, AKE-72, which incorporates a 3-amino-1H-indazol-4-yl core, demonstrated IC₅₀ values of less than 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant. nih.gov

While the indazole nucleus is a key feature in these kinase inhibitors, specific inhibitory data for 1-(1H-indazol-4-yl)propan-2-amine against Akt isoforms or Spleen Tyrosine Kinase (Syk) is not available in the reviewed literature. However, the established activity of structurally related indazole compounds suggests the potential for interaction with the ATP-binding pocket of these kinases.

Table 1: Activity of Selected Indazole-Containing Kinase Inhibitors

| Compound Name | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| AKE-72 | BCR-ABL (Wild-Type) | < 0.5 nM | nih.gov |

| AKE-72 | BCR-ABL (T315I Mutant) | 9 nM | nih.gov |

Note: The compounds listed are structurally related to this compound but are not identical.

Inhibition of Phosphodiesterases (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum and is involved in the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net Its inhibition is pursued as a therapeutic strategy for neuropsychiatric disorders like schizophrenia. researchgate.net Extensive research has led to the development of potent PDE10A inhibitors based on various heterocyclic scaffolds, such as pyridazinone, cinnoline, and benzimidazole. researchgate.netnih.gov For example, TAK-063, a pyridazinone derivative, is a potent PDE10A inhibitor with an IC₅₀ of 0.30 nM. researchgate.net However, in vitro screening studies of this compound or closely related indazole-propanamine analogues for activity against PDE10A have not been reported in the reviewed scientific literature.

Modulation of Phospholipase Activity (e.g., Cytosolic Phospholipase A2α)

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that catalyzes the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the biosynthesis of pro-inflammatory eicosanoids. nih.gov As such, inhibitors of cPLA2α are considered potential therapeutic agents for inflammatory diseases and certain cancers. nih.gov

Research has identified that compounds containing an indazole core can act as inhibitors of cPLA2α. While specific data for this compound is not available, studies on related structures provide insight. For example, pyrrolidine-based inhibitors have been shown to potently block arachidonic acid release by inhibiting cPLA2α. capes.gov.br The development of various inhibitors has underscored the potential of targeting this enzyme. nih.govcapes.gov.br

Studies on Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters. nih.govevotec.com Inhibitors of these enzymes are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative conditions like Parkinson's disease (MAO-B inhibitors). nih.govevotec.com Standard in vitro assays for MAO activity measure the conversion of substrates like kynuramine (B1673886) (for MAO-A) or benzylamine (B48309) (for MAO-B) to their respective products. nih.gov Although various heterocyclic compounds have been investigated as MAO inhibitors, specific biochemical studies detailing the inhibitory activity of this compound against either MAO-A or MAO-B were not found in the reviewed literature. mdpi.com

Receptor Binding Profiling and Affinity Determination

Understanding the binding affinity of a compound to specific receptors is crucial for characterizing its pharmacological profile.

Cannabinoid Receptor (CB1/CB2) Binding Studies

The cannabinoid receptors CB1 and CB2 are G protein-coupled receptors (GPCRs) that constitute a major part of the endocannabinoid system. nih.gov They are activated by endogenous ligands, such as anandamide, as well as phytocannabinoids and synthetic molecules. nih.gov The development of ligands for these receptors often involves heterocyclic scaffolds. Notably, the pyrazole (B372694) scaffold, an isomer of indazole, is a well-known structural template for CB1 receptor antagonists.

Despite the structural similarity between indazole and pyrazole, specific data from in vitro radioligand binding assays or other affinity studies to determine the binding profile (e.g., Kᵢ or IC₅₀ values) of this compound at CB1 or CB2 receptors are not available in the current body of scientific literature reviewed.

Serotonin (B10506) Receptor (e.g., 5-HT₄) Agonism/Antagonism

Currently, there is a lack of publicly available scientific literature detailing the direct interaction of this compound with serotonin receptors, including the 5-HT₄ subtype. However, the indazole core is a known scaffold in the design of ligands for various G-protein-coupled receptors (GPCRs). For instance, research into new potential antipsychotics has involved the synthesis and evaluation of compounds featuring an indazole scaffold linked to a piperazine (B1678402) moiety. nih.gov These compounds have been tested for their affinity at dopamine (B1211576) D₂ and serotonin 5-HT₁A and 5-HT₂A receptors, demonstrating that the indazole structure can serve as a component of multi-target ligands for serotonin receptors. nih.gov This suggests a potential, though unexplored, capacity for this compound to interact with the serotonin receptor family.

Calcitonin Gene-Related Peptide Receptor (CGRP) Antagonism

The indazole moiety is a key structural element in several potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a primary target in migraine therapeutics. nih.govnih.gov While direct studies on this compound are not available, analysis of structurally related compounds provides significant insight. Potent CGRP antagonists like BMS-694153 and BMS-742413 incorporate a methyl-indazole core linked to a propanamide structure. nih.govnih.gov

These molecules demonstrate that the indazole-propane framework can be effectively utilized to achieve high-potency antagonism of the CGRP receptor. nih.gov The development of these compounds involved optimizing leads to enhance potency, improve aqueous solubility, and reduce potential drug-drug interactions, culminating in molecules with outstanding CGRP receptor affinity. nih.govnih.gov The robust, dose-dependent activity of these analogs in preclinical models underscores the importance of the indazole scaffold in achieving effective CGRP receptor blockade. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Binding

The indazole ring is a recognized pharmacophore for inhibiting protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. rsc.orgnih.gov Kinase inhibitors with an indazole core act as ATP-competitive inhibitors, occupying the ATP binding pocket located between the N- and C-lobes of the kinase domain. rsc.orgnih.gov

A specific study identified a novel VEGFR-2 inhibitor, compound VH02, which features an indazolyl group linked to a triazole ring. nih.gov Molecular docking studies of VH02 revealed critical hydrogen bond interactions with the hinge region of the VEGFR-2 active site. The indazolyl NH group acts as a hydrogen bond donor to the backbone carbonyl of glutamate (B1630785) residue Glu917, while the N-2 nitrogen of the indazole ring acts as a hydrogen bond acceptor, interacting with the backbone NH of cysteine residue Cys919. nih.gov The aromatic portion of the indazole ring further stabilizes the binding through hydrophobic interactions with a pocket formed by residues such as Leu840, Val848, and Phe918. nih.gov This detailed binding mode illustrates how the indazole scaffold can anchor a molecule within the VEGFR-2 active site, providing a strong rationale for its use in designing potent inhibitors.

Mechanistic Exploration of Selective Target Engagement

The selectivity of kinase inhibitors is paramount to their function as therapeutic agents and research tools. The indazole scaffold offers a versatile platform for achieving target selectivity through rational design and by exploiting specific structural features of the target kinase, such as the gatekeeper residue.

Rational Design of Analog-Sensitive Kinase Inhibitors

A powerful chemical genetics strategy for probing the function of a single kinase involves the creation of analog-sensitive (AS) kinases. nih.gov This approach involves engineering a kinase with a mutated gatekeeper residue—a conserved hydrophobic residue in the ATP-binding pocket. nih.gov By mutating this residue to a smaller one, like glycine (B1666218) or alanine, a pocket is created that can accommodate a bulky inhibitor derivative that does not bind to the wild-type kinase. nih.gov

The indazole scaffold has been successfully used in this "bump-and-hole" approach. Starting with A-443654, an indazole-based inhibitor of the kinase Akt, researchers rationally designed analogs with bulky substituents at the C-7 position of the indazole ring. nih.gov This position is oriented toward the gatekeeper residue (methionine in wild-type Akt). nih.gov The resulting engineered inhibitor, named PrINZ, was selective for the analog-sensitive Akt kinase, allowing for precise pharmacological investigation of its cellular role. nih.gov This demonstrates the utility of the indazole core as a foundation for creating highly selective, rationally designed research tools.

Structural Basis of Selectivity (e.g., Gatekeeper Residue Interactions)

The structural basis for the selectivity of indazole-based kinase inhibitors often hinges on their interaction with the gatekeeper residue, which controls access to a key hydrophobic pocket (hydrophobic pocket I) adjacent to the ATP-binding site. nih.gov X-ray crystallography studies of indazole compounds bound to the kinases JNK3 and p38α have provided detailed insights into these interactions. nih.gov

For an inhibitor to access the hydrophobic pocket, the gatekeeper residue's side chain must often move to accommodate it. In JNK3, which has a methionine gatekeeper (Met146), the side chain was observed pointing away from the binding pocket, allowing the inhibitor to enter. nih.gov This interaction is a critical determinant of selectivity. In addition to the gatekeeper, selectivity is tuned by interactions with other regions, including the P-loop and the hinge region, where indazole derivatives typically form hydrogen bonds. nih.govncl.ac.uk For example, molecular modeling of indazole-sulphonamide inhibitors of ERK5 predicted that the compounds form two hydrogen bonds with the kinase hinge region. ncl.ac.uk The ability of the rigid indazole scaffold to be precisely modified allows for the optimization of these varied interactions, leading to inhibitors with high selectivity for their intended kinase target. nih.gov

In Vitro Metabolic Stability and Biotransformation Pathways (excluding human clinical data)

The metabolic fate of a compound is a critical factor in its development as a therapeutic agent. In vitro systems, such as human liver microsomes (HLMs) and S9 fractions, are standard tools used to predict in vivo metabolism. nih.govnih.govnih.gov These systems contain the primary drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), responsible for Phase I biotransformations. nih.gov

For indazole-containing compounds, several common metabolic pathways have been identified through in vitro studies. The most prevalent biotransformations are oxidative reactions. ncl.ac.uknih.govnih.gov Studies on various indazole derivatives, including synthetic cannabinoids and kinase inhibitors, have consistently shown that hydroxylation is a major metabolic route. nih.govnih.gov This oxidation can occur on alkyl side chains attached to the indazole ring or on the indazole ring itself. ncl.ac.uknih.gov

Following initial oxidation, further biotransformations can occur. For example, ester hydrolysis is a common pathway for compounds containing an ester linkage. nih.gov The resulting carboxylic acid can then undergo further oxidation. nih.gov Other observed pathways include dehydrogenation, ketone formation, and N-dealkylation. nih.govnih.gov For this compound, the expected primary metabolic pathways would involve hydroxylation of the propyl side chain and/or the indazole ring.

Below is an interactive table summarizing the common in vitro biotransformations observed for indazole-based compounds.

| Biotransformation Type | Description | Common Location on Indazole Derivatives | References |

| Hydroxylation | Addition of a hydroxyl (-OH) group. A major Phase I metabolic reaction mediated by CYP enzymes. | Alkyl side chains, cycloalkyl moieties, and the indazole aromatic ring. | nih.gov, nih.gov, ncl.ac.uk |

| Ester Hydrolysis | Cleavage of an ester bond to form a carboxylic acid and an alcohol. | Ester-containing side chains. | nih.gov |

| Dehydrogenation | Removal of hydrogen atoms, often converting an alcohol to a ketone or aldehyde. | Hydroxylated side chains. | nih.gov |

| Ketone Formation | Oxidation of a secondary alcohol to a ketone. | Propyl or other secondary alkyl side chains. | nih.gov |

| N-Dealkylation | Removal of an alkyl group attached to a nitrogen atom. | Substituted amines or amides. | nih.gov |

| Glucuronidation | A Phase II conjugation reaction where glucuronic acid is attached to the molecule to increase water solubility for excretion. | Hydroxyl or amine groups formed during Phase I metabolism. | nih.gov |

Q & A

Q. How can cryo-EM or X-ray crystallography elucidate the binding mechanism of this compound to CNS targets?

- Methodological Answer : Co-crystallize the compound with purified receptors (e.g., 5-HTR) in lipidic cubic phase (LCP). For cryo-EM, use nanodisc-embedded receptors and collect data at 300 kV. Resolve structures to <3.0 Å to identify key interactions (e.g., indazole π-stacking with Phe residues). Validate with mutagenesis (e.g., Ala scanning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.